molecular formula C7H4ClF3O B14038912 1-Chloro-2,5-difluoro-3-(fluoromethoxy)benzene

1-Chloro-2,5-difluoro-3-(fluoromethoxy)benzene

Cat. No.: B14038912
M. Wt: 196.55 g/mol
InChI Key: PSNLUGNVQOZMSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-2,5-difluoro-3-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H4ClF3O It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, and fluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2,5-difluoro-3-(fluoromethoxy)benzene typically involves the fluorination of a suitable precursor. One common method is the reaction of 1-chloro-2,5-difluorobenzene with a fluoromethoxy reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process must be carefully controlled to prevent side reactions and ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2,5-difluoro-3-(fluoromethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .

Scientific Research Applications

1-Chloro-2,5-difluoro-3-(fluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-2,5-difluoro-3-(fluoromethoxy)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-2,5-difluoro-3-(fluoromethoxy)benzene is unique due to the presence of both chlorine and multiple fluorine atoms, along with a fluoromethoxy group. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications .

Properties

Molecular Formula

C7H4ClF3O

Molecular Weight

196.55 g/mol

IUPAC Name

1-chloro-2,5-difluoro-3-(fluoromethoxy)benzene

InChI

InChI=1S/C7H4ClF3O/c8-5-1-4(10)2-6(7(5)11)12-3-9/h1-2H,3H2

InChI Key

PSNLUGNVQOZMSE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1OCF)F)Cl)F

Origin of Product

United States

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